Bienvenue dans la boutique en ligne BenchChem!

Esreboxetine Metabolite A

Regioisomer identification Chromatographic method specificity Pharmaceutical impurity profiling

Esreboxetine Metabolite A (CAS 140431-50-1) is a regiospecifically hydroxylated, chirally defined metabolite of the selective norepinephrine reuptake inhibitor (NRI) esreboxetine —the (S,S)-(+)-enantiomer of reboxetine—and is classified chemically as 4-ethoxy-3-(2-morpholinylphenylmethoxy)-phenol (C₁₉H₂₃NO₄, MW 329.40). It arises via CYP3A4-mediated oxidation of the ethoxyphenoxy ring of the parent drug and is formally designated as one of the minor phenolic metabolites (Phenol A) in the reboxetine metabolic pathway.

Molecular Formula C19H23NO4
Molecular Weight 329.40
CAS No. 140431-50-1
Cat. No. B602284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsreboxetine Metabolite A
CAS140431-50-1
Synonyms4-​ethoxy-​3-​(2-​morpholinylphenylmet​hoxy)​- Phenol; 
Molecular FormulaC19H23NO4
Molecular Weight329.40
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Esreboxetine Metabolite A (CAS 140431-50-1): Core Identity and Procurement Context


Esreboxetine Metabolite A (CAS 140431-50-1) is a regiospecifically hydroxylated, chirally defined metabolite of the selective norepinephrine reuptake inhibitor (NRI) esreboxetine —the (S,S)-(+)-enantiomer of reboxetine—and is classified chemically as 4-ethoxy-3-(2-morpholinylphenylmethoxy)-phenol (C₁₉H₂₃NO₄, MW 329.40) . It arises via CYP3A4-mediated oxidation of the ethoxyphenoxy ring of the parent drug and is formally designated as one of the minor phenolic metabolites (Phenol A) in the reboxetine metabolic pathway [1]. Unlike the parent NRI, this compound is not a pharmacologically active norepinephrine transporter inhibitor; rather, it is primarily procured as a highly characterized reference standard (purity >95%) for analytical method development, impurity profiling, and quality control (QC) applications in pharmaceutical research and regulatory submissions .

Why Generic Substitution Fails for Esreboxetine Metabolite A (CAS 140431-50-1)


Esreboxetine Metabolite A cannot be interchanged with its closest analogs—specifically Esreboxetine Metabolite B (CAS 140431-51-2) or the primary metabolite O-desethylreboxetine—because each occupies a non-overlapping analytical and structural identity space critical for method specificity. Metabolite A and Metabolite B are regioisomers (hydroxyl at the 5- vs. 4-position of the ethoxyphenoxy ring, respectively) that require distinct chromatographic resolution for accurate impurity profiling [1]. Furthermore, Metabolite A is a minor, chirally retained (S,S)-species, whereas O-desethylreboxetine is the dominant primary metabolite (C₁₇H₁₉NO₃, MW 285.3) formed via dealkylation, making them unsuitable mutual substitutes in quantitative bioanalytical assays [1][2]. Substituting any of these compounds compromises the traceability, selectivity, and regulatory defensibility of analytical methods used for esreboxetine drug substance and drug product testing .

Quantitative Differentiation Evidence for Esreboxetine Metabolite A (CAS 140431-50-1) vs. Closest Analogs


Regioisomeric Differentiation: Metabolite A (5-Hydroxy) vs. Metabolite B (4-Hydroxy)

Esreboxetine Metabolite A (CAS 140431-50-1) is the 5-hydroxy regioisomer (4-ethoxy-3-(2-morpholinylphenylmethoxy)-phenol), whereas Esreboxetine Metabolite B (CAS 140431-51-2) is the 4-hydroxy regioisomer (3-ethoxy-4-(2-morpholinylphenylmethoxy)-phenol) [1]. This positional isomerism produces distinct CAS registry numbers, IUPAC names, and chromatographic retention properties. The unambiguous assignment of the hydroxyl position—position 3 versus position 4 of the ethoxyphenoxy ring—is established by the Wienkers et al. (1999) metabolic pathway elucidation, which identified two phenolic metabolites arising from oxidation of the ethoxy aromatic ring of reboxetine [1].

Regioisomer identification Chromatographic method specificity Pharmaceutical impurity profiling

Metabolic Hierarchy: Minor Phenol Metabolite A vs. Primary Metabolite O-Desethylreboxetine

In human liver microsomes, each reboxetine enantiomer is metabolized to one primary metabolite, O-desethylreboxetine, and three minor metabolites, two of which arise via oxidation of the ethoxy aromatic ring (Phenol A and Phenol B) [1]. O-Desethylreboxetine formation follows monophasic Michaelis-Menten kinetics over a substrate concentration range of 2–200 µM, while the phenolic metabolites are formed in substantially lower abundance and were not kinetically characterized, confirming their minor status [1]. Clinically, reboxetine itself remains the major circulating species in plasma, with less than 10% of the dose excreted renally as unchanged drug, and the bulk of dose eliminated through hepatic metabolism predominantly via CYP3A4 [2].

Drug metabolism ranking CYP3A4 biotransformation Bioanalytical method development

Relative Minor Metabolite Abundance: Phenol A vs. Phenol B (Metabolite B)

Among the three minor metabolites of reboxetine identified in human liver microsomes, Phenol B (corresponding to Esreboxetine Metabolite B, CAS 140431-51-2) is explicitly described as the most minor, while Phenol A (Esreboxetine Metabolite A, CAS 140431-50-1) holds a relatively higher but still minor abundance ranking [1]. The Wienkers et al. (1999) study designates Phenol B as the least abundant of the minor metabolites, establishing a qualitative abundance hierarchy: O-desethylreboxetine (major) > Phenol A/UK1 (intermediate minor) > Phenol B (most minor) [1].

Metabolite ranking Phenol A vs Phenol B Metabolite profiling

Stereochemical Integrity: Retention of (S,S)-Configuration vs. Racemic Metabolite Standards

Esreboxetine Metabolite A retains the (S,S) absolute configuration of the parent drug esreboxetine, as the hydroxylation of the ethoxyphenoxy ring does not involve the chiral centers at the morpholine C-2 and the benzylic carbon [1]. This stereochemical fidelity distinguishes it from racemic reboxetine metabolite mixtures, where both (S,S)- and (R,R)-enantiomeric forms coexist. The (S,S)-enantiomer of reboxetine is reported to be the more potent norepinephrine reuptake inhibitor compared to the (R,R)-form, though the (S,S)/(R,R) AUC ratio in vivo is approximately 0.5 due to differential protein binding, with no evidence of chiral inversion [2].

Chiral purity Stereoselective metabolism Enantiomeric reference standard

Reference Standard Purity and Characterization Status vs. Generic Metabolite Sourcing

Esreboxetine Metabolite A (CAS 140431-50-1) is supplied as a fully characterized reference standard with a documented purity of >95% and a comprehensive Certificate of Analysis (COA), compliant with regulatory guidelines for analytical method development, method validation (AMV), and QC applications . This characterization pedigree is essential for pharmacopeial traceability against USP or EP standards and differs from sourcing unspecified or uncharacterized metabolite preparations that lack batch-specific analytical data . The compound is explicitly categorized as an impurity reference standard for esreboxetine API, supporting ANDA and DMF submissions .

Reference standard qualification Certificate of Analysis Regulatory compliance

Validated Application Scenarios for Esreboxetine Metabolite A (CAS 140431-50-1) in Research and Industry


HPLC/LC-MS Impurity Profiling and Specification Setting for Esreboxetine API

Esreboxetine Metabolite A is deployed as a reference standard for the identification and quantification of the phenolic hydroxylation impurity in esreboxetine drug substance. Its regioisomeric distinction from Metabolite B (4-hydroxy vs. 5-hydroxy) enables unambiguous chromatographic peak assignment when both metabolites are present [1]. Given that Phenol A ranks higher in relative abundance than Phenol B (the most minor metabolite), Metabolite A provides a pragmatic basis for setting the phenolic impurity specification limit [1][2]. A validated HPLC method using a phenyl-hexyl column and trifluoroacetic acid/acetonitrile gradient with UV detection at 210 nm has demonstrated linearity (r=0.99979) over 2.0–100.7 µg/mL for esreboxetine and its related substances, confirming the suitability of this reference standard for routine batch release and stability testing [3].

Chiral Purity and Enantiomeric Stability Testing in Esreboxetine Drug Product Development

Because Metabolite A retains the (S,S) absolute configuration of the parent drug, it serves as an enantiopure marker for assessing stereochemical stability during forced degradation studies and long-term storage of esreboxetine formulations [1]. The absence of chiral inversion in both the parent drug and its metabolites—established by the clinical pharmacokinetic finding that the (S,S)/(R,R) AUC ratio remains constant at ~0.5 and is governed solely by differential protein binding—means that Metabolite A can validate chiral chromatographic methods (e.g., Chiral-AGP or Chiral-CBH stationary phases) without introducing enantiomeric ambiguity [2].

CYP3A4 Phenotyping and Drug-Drug Interaction (DDI) Studies Featuring Esreboxetine Metabolic Probes

In in vitro metabolism studies designed to assess CYP3A4-mediated clearance pathways, Esreboxetine Metabolite A provides a specific endpoint for the minor phenolic oxidation route, distinct from the dominant O-desethylation pathway (primary metabolite O-desethylreboxetine) [1]. The demonstrated principal role of CYP3A4 in reboxetine metabolism—based on ketoconazole inhibition, correlation with testosterone 6β-hydroxylase activity (r²=0.99), and exclusive formation in CYP3A4-expressing microsomes—means that monitoring Metabolite A formation can serve as a secondary marker for CYP3A4 activity when primary pathway inhibition is complete [1]. This is particularly relevant for DDI risk assessment when esreboxetine is co-administered with potent CYP3A4 inhibitors (e.g., ketoconazole), which have been shown to increase reboxetine AUC by approximately 50% [2].

Regulatory Dossier Support: ANDA and DMF Impurity Qualification

As a fully characterized impurity reference standard with documented purity (>95%) and a comprehensive COA, Esreboxetine Metabolite A supports ANDA and DMF submissions by providing traceable, batch-specific analytical data for the qualification of the phenolic impurity class [1][2]. Its use in validated HPLC and LC-MS methods aligns with ICH Q3A/Q3B impurity threshold requirements, ensuring that the reported impurity profile is defensible during regulatory review [1]. The compound's category as a known, identified metabolite of the API further strengthens its acceptance as a qualified impurity in the drug substance specification, distinguishing it from unspecified degradation products that may require additional toxicological qualification [1][3].

Quote Request

Request a Quote for Esreboxetine Metabolite A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.